molecular formula C13H10N2 B116024 5-(Pyridin-3-yl)-1h-indole CAS No. 144104-49-4

5-(Pyridin-3-yl)-1h-indole

Cat. No. B116024
M. Wt: 194.23 g/mol
InChI Key: KOUOYJYRICGOSC-UHFFFAOYSA-N
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Scientific Research Applications

Charge Carrier and Optoelectronic Properties

Research by Irfan et al. (2019) explored the optoelectronic and charge transfer properties of compounds including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, highlighting their potential in organic semiconductor devices. The study emphasized the impact of indol and phenyl units on properties like hole reorganization energies and transfer integrals, which are crucial for enhancing hole intrinsic mobility (Irfan, A., Chaudhry, A. R., Al‐Sehemi, A., Assiri, M., & Hussain, A., 2019).

Synthesis Techniques

Danieli et al. (1998) described the Pd-catalyzed synthesis of compounds such as 5-(indol-2′-yl)pyridin-2-ones, using 2-indolylstannanes or 2-indolylzinc halides. This study contributes to the field of synthetic chemistry, particularly in the context of 5-(Pyridin-3-yl)-1H-indole derivatives (Danieli, B., Lesma, G., Martinelli, M., Passarella, D., Peretto, I., & Silvani, A., 1998).

Antitumor Activity

Andreani et al. (2008) synthesized bis-indole derivatives, including pyridine derivatives, and evaluated their antitumor activity. The study found that pyridine derivatives showed significant activity, suggesting their potential in cancer treatment (Andreani, A., Burnelli, S., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Varoli, L., Landi, L., Prata, C., Berridge, M., Grasso, C., Fiebig, H., Kelter, G., Burger, A., & Kunkel, M., 2008).

Antidepressant Activity

Patil and Bari (2013) conducted a study on the synthesis of indole molecules, including 5-(1H-Indol-3-yl)-3-(Phenyl)-4,5-dihydroisoxazoline, for potential antidepressant activity. Their findings showed significant antidepressant effects, indicating a promising avenue for mental health treatment (Patil, P., & Bari, S., 2013).

Antimicrobial Activity

El-Sayed et al. (2016) synthesized new 3-(pyrimidin-4-yl)-1H-indole derivatives and evaluated their antimicrobial activities. Some compounds demonstrated high growth inhibition activities, suggesting their use in combating microbial infections (El-Sayed, W., Abbas, H., Abdel Mageid, R. E., & Magdziarz, T., 2016).

Safety And Hazards

Safety and hazards associated with pyridine-based compounds can vary widely. For instance, one should avoid contact with skin and eyes when handling certain compounds4.


properties

IUPAC Name

5-pyridin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUOYJYRICGOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566327
Record name 5-(Pyridin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)-1h-indole

CAS RN

144104-49-4
Record name 5-(Pyridin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Kong, J Zhang, B Liu, G Meng, Q Zhang - Bioorganic & Medicinal …, 2020 - Elsevier
Early studies demonstrated that over expression of indoleamine 2,3-dioxygenase (IDO1) in tumor microenvironment results in tumor immune escape. Herein, in order to simplify the …
Number of citations: 11 www.sciencedirect.com
SJ Taylor, A Abeywardane, S Liang… - Journal of medicinal …, 2011 - ACS Publications
Matrix metalloproteases (MMPs) play an important role in cartilage homeostasis under both normal and inflamed disease states and, thus, have become attractive targets for the …
Number of citations: 45 pubs.acs.org
M Jørgensen, PN Jørgensen, CT Christoffersen… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and in vitro preclinical profile of a series of 5-heteroaryl substituted analogs of the antipsychotic drug sertindole are presented. Compounds 1-(4-fluorophenyl)-3-(1-…
Number of citations: 10 www.sciencedirect.com
S Nie, J Zhao, X Wu, Y Yao, F Wu, YL Lin, X Li… - European Journal of …, 2021 - Elsevier
Zika virus belongs to the Flavivirus family of RNA viruses, which include other important human pathogens such as dengue and West Nile virus. There are no approved antiviral drugs …
Number of citations: 13 www.sciencedirect.com
L Yin, Q Hu, J Emmerich, MMC Lo… - Journal of medicinal …, 2014 - ACS Publications
Pathologically, high levels of aldosterone are associated with severe cardiovascular diseases such as congestive heart failure, hypertension, and myocardial fibrosis. The inhibition of …
Number of citations: 53 pubs.acs.org
R Sahu, R Mishra, R Kumar, C Majee… - Indian Journal of …, 2021 - search.ebscohost.com
Pyridine is an imperative pharmacophore, a privileged scaffold and an exceptional heterocyclic system in the field of drug discovery which provides many opportunities in study/explore …
Number of citations: 12 search.ebscohost.com
R Sahu, R Mishra, R Kumar, C Majee… - Mini Reviews in …, 2022 - ingentaconnect.com
The incidence of cancer is increasing worldwide, affecting a vast majority of the human population, therefore, new different anticancer agents are being developed now and their safety …
Number of citations: 17 www.ingentaconnect.com
D Zaienne, S Willems, S Schierle… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-sensing transcription factor nuclear receptor related 1 (Nurr1) evolves as an appealing target to treat neurodegenerative diseases. Despite its therapeutic potential observed …
Number of citations: 8 pubs.acs.org
R Malhotra, R Ghosh, TK Dey… - European Journal of …, 2013 - Wiley Online Library
A catalyst‐free conjugate addition of indoles and pyrroles to 1,2‐dihydro‐3‐nitronaphthalenes in water has been developed. A variety of indoles containing electron‐rich and ‐deficient …
S Pan, Y Zhou, Q Wang, Y Wang, C Tian… - European journal of …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which mediate kynurenine pathway of tryptophan degradation, have emerged as potential new targets in …
Number of citations: 23 www.sciencedirect.com

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